N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide belongs to a class of compounds characterized by their tetrahydroquinoline scaffold. Tetrahydroquinolines are recognized for their diverse biological activities and significance in therapeutic applications. These compounds are often studied for their potential as anticancer, antibacterial, antifungal, and CNS-active drugs. Their structural complexity and pharmacological relevance make them a subject of ongoing synthetic and medicinal chemistry research.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives typically involves strategies like the Bischler-Napieralski reaction, followed by hydrogenation or reduction steps to introduce the tetrahydroquinoline core. Advanced synthetic methods may also employ catalytic cycles or novel reagents to achieve selectivity and efficiency. Research into synthesizing isoquinoline and tetrahydroquinoline derivatives highlights the importance of enantioselective syntheses and the development of novel catalytic systems to access these scaffolds with high stereocontrol (Asif et al., 2023).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives, including this compound, is crucial for their biological activity. Techniques such as NMR and single crystal X-ray diffraction are commonly employed to elucidate their structures. These studies provide insights into the conformational preferences and electronic properties of the molecules, which are essential for understanding their reactivity and interaction with biological targets (Pazderski & Abramov, 2023).
Scientific Research Applications
Synthesis and Characterization
Compounds with structures related to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide have been synthesized through various chemical reactions including Povarov cycloaddition reaction/N-furoylation processes. These derivatives exhibit potential as therapeutic agents due to their anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda et al., 2022).
Anticancer Applications
Derivatives of tetrahydroisoquinoline, a core structure related to the compound , have been synthesized and tested for their anticancer properties. These compounds demonstrated potent cytotoxic effects against various cancer cell lines, indicating their potential as pharmaceutical agents for cancer treatment (Redda et al., 2010).
Catalytic Applications
Rhodium (III)-catalyzed C-H activation/cycloaddition reactions involving benzamides and other substrates have been explored for the synthesis of heterocyclic compounds. Such processes highlight the role of similar compounds in facilitating the development of novel synthetic methodologies, potentially leading to the creation of biologically active molecules (Cui et al., 2013).
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
Research has demonstrated that compounds within the tetrahydroisoquinoline class possess psychotropic, anti-inflammatory, and cytotoxic activities, further supporting their potential utility in the development of new therapeutic agents. Such compounds have shown significant action in vivo, suggesting a promising area for future pharmacological research (Zablotskaya et al., 2013).
Synthesis of Polycyclic Amides
Innovative synthetic routes have allowed for the creation of isoquinolones and polycyclic amides from benzamides and alkynes, showcasing the versatility of compounds related to this compound in contributing to the expansion of heterocyclic chemistry and the exploration of new medicinal frameworks (Song et al., 2010).
Mechanism of Action
Mode of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide may also interact with multiple targets, leading to a variety of biological effects.
Biochemical Pathways
The biochemical pathways affected by N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(16-6-2-1-3-7-16)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKLRZLWXMIRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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